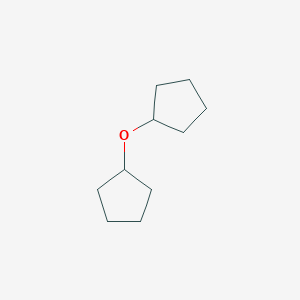

Cyclopentyl ether

概要

説明

Cyclopentyl ether, also known as 1,1’-Oxydicyclopentane, is a chemical compound with the molecular formula C10H18O . It is widely used in Grignard reaction, Friedel-Crafts reaction, Claisen condensation, and Beckmann reaction .

Synthesis Analysis

Cyclopentyl Methyl Ether (CPME) is produced by a synthetic method from cyclopentanol (CPL) as a starting material . CPL is produced by hydrogenation of cyclopentanone, a 5-membered ring ketone . The synthesis of this compound can be done in two different ways: by methylation of the cyclopentanol or by the addition of methanol to the cyclopentene .Molecular Structure Analysis

The molecular structure of this compound is C10H18O . It has an average mass of 154.249 Da and a Monoisotopic mass of 154.135757 Da .Chemical Reactions Analysis

This compound is used in a variety of chemical reactions. It is a hydrophobic ether solvent widely used in Grignard reaction, Friedel-Crafts reaction, Claisen condensation, and Beckmann reaction . It plays an important role in extraction and polymerization reactions as well as in surface coatings .Physical and Chemical Properties Analysis

This compound is characterized by a high boiling point and a low melting point . It also has hydrophobicity, chemical stability towards a wide range of conditions, exceptional stability towards the abstraction of hydrogen atoms, relatively low latent heat of vaporization, and the ease with which it can be recovered and recycled .科学的研究の応用

1. Application in Acetalization Reactions

Cyclopentyl methyl ether has been utilized as an effective solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This application is significant in acetalization reactions of aliphatic and aromatic aldehydes or ketones, employing ammonium salts as eco-friendly acidic catalysts. This method offers an environmentally sustainable approach to chemical synthesis (Azzena et al., 2015).

2. Toxicological Assessment for Green Chemistry

CPME, used as an alternative to hazardous solvents in chemical synthesis, shows low acute or subchronic toxicity, moderate irritation, and negative mutagenicity. Its low toxicity and sustainable profile make it a preferred choice in modern chemical transformations, adhering to green chemistry principles (Watanabe, 2013).

3. Eco-Friendly Solvent in Biotechnology

CPME is recognized for its low peroxide formation rate, stability under various conditions, and high boiling point. It finds applications in biotransformations, biorefineries, and bioeconomy, such as in furan synthesis or as an extractive agent in liquid-liquid separations. Its potential biogenic production further aligns it with sustainable chemistry practices (de Gonzalo et al., 2019).

4. Role in Peptide Synthesis

In solid-phase peptide synthesis, CPME has been identified as a greener solvent for peptide precipitation. It offers preferable environmental, health, and safety characteristics compared to traditional solvents, without compromising the quality of the final peptide product (Al Musaimi et al., 2018).

5. Versatility in Organic Chemistry

CPME is distinguished for its low toxicity, high boiling point, and stability in various conditions, making it an effective solvent in a wide range of synthetic applications. Its use in organometallic chemistry, catalysis, and radical reactions underscores its versatility and eco-friendly properties in organic chemistry (Azzena et al., 2018).

6. Application in Gold Extraction

CPME has been used successfully for the extraction of Au(III) in hydrochloric acid media, demonstrating selective extraction and efficient recovery capabilities. Its hydrophobicity and stability offer advantages over typical ethereal solvents in liquid-liquid extraction systems (Oshima et al., 2017).

Safety and Hazards

将来の方向性

Cyclopentyl ether has been shown as a novel electrolyte with a unique solvation structure for subzero (−40 °C) lithium-ion batteries . It has also been described as an environmentally friendly alternative to the regularly employed organic solvents for the reversible-addition fragmentation chain transfer (RAFT) poly . Furthermore, it has been suggested as a potential replacement for conventional petrochemical solvents .

特性

IUPAC Name |

cyclopentyloxycyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTLEXFFFSMRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143877 | |

| Record name | Cyclopentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10137-73-2 | |

| Record name | 1,1′-Oxybis[cyclopentane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI263IB62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPENTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2823 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

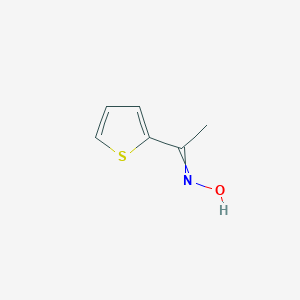

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B160339.png)